2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide

Description

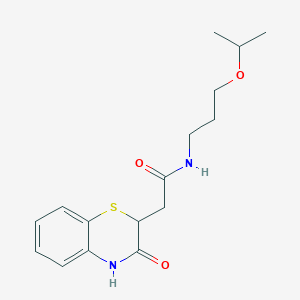

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide is a synthetic acetamide derivative featuring a benzothiazinone core. The compound’s structure comprises:

- Benzothiazinone ring: A sulfur- and nitrogen-containing heterocycle with a ketone group at position 2.

- Acetamide linkage: The 2-position of the benzothiazinone is substituted with an acetamide group.

- N-substituent: The acetamide nitrogen is functionalized with a 3-propan-2-yloxypropyl chain, introducing an ether moiety and branched alkyl chain.

Properties

IUPAC Name |

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-11(2)21-9-5-8-17-15(19)10-14-16(20)18-12-6-3-4-7-13(12)22-14/h3-4,6-7,11,14H,5,8-10H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRLUKMUVWCXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide typically involves the following steps:

Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Acetamide Group: This step involves the reaction of the benzothiazine core with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Attachment of the Propan-2-yloxypropyl Group: This can be done through nucleophilic substitution reactions using appropriate alkyl halides and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring.

Reduction: Reduction reactions could target the carbonyl group in the benzothiazine ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the acetamide and propan-2-yloxypropyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Possible therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Pathway Interference: Affecting biochemical pathways by altering the activity of key proteins or enzymes.

Comparison with Similar Compounds

Key Observations :

- The benzothiazinone core in the target compound replaces the phenoxy groups in WH7 and 533.

- The 3-propan-2-yloxypropyl chain introduces an ether and flexible alkyl chain, contrasting with rigid aromatic substituents (e.g., triazolyl or pyridinyl) in auxin agonists. This could reduce binding specificity but improve solubility .

Pyridazinone-Based FPR2 Agonists

highlights pyridazin-3(2H)-one derivatives as FPR2 agonists. For example:

Comparison with Target Compound :

- Heterocycle: Pyridazinone (diazine) vs. benzothiazinone (thiazine).

- Substituent Effects: The target compound’s isopropoxypropyl chain lacks the methoxybenzyl and bromophenyl groups critical for FPR2 selectivity in pyridazinones. This suggests divergent biological targets unless the benzothiazinone compensates via alternative interactions .

Structural Analogues with Modified N-Substituents

references N-(2-methylpropyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide , differing only in the N-substituent (2-methylpropyl vs. 3-propan-2-yloxypropyl).

Key Differences :

- The ether-containing chain in the target compound may enhance solubility in polar solvents compared to the purely hydrophobic 2-methylpropyl group.

- Steric effects of the branched isopropoxypropyl chain could influence conformational flexibility or intermolecular interactions (e.g., hydrogen bonding) .

Physicochemical and Structural Considerations

- Hydrogen Bonding: The acetamide group and benzothiazinone ketone provide hydrogen bond donors/acceptors, akin to pyridazinone-based agonists . The ether oxygen in the N-substituent may further participate in weak hydrogen bonds, influencing crystal packing or target binding .

- Ring Puckering: The benzothiazinone’s nonplanar conformation (due to sulfur’s larger atomic radius) contrasts with planar phenoxy or pyridazinone systems. This could affect π-π stacking or steric interactions in biological systems .

Biological Activity

The compound 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide is a member of the benzothiazinone class, which has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, as well as its mechanisms of action.

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C14H18N2O3S

- Molecular Weight : 298.37 g/mol

Synthesis and Characterization

The synthesis of benzothiazinones and their derivatives often involves multi-step organic reactions, typically starting from readily available precursors. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry (MS)

Anticancer Activity

Recent studies have demonstrated that benzothiazinones exhibit significant cytotoxic effects against various cancer cell lines. The compound under investigation has shown promising results in inhibiting the proliferation of MCF-7 human breast cancer cells.

Key Findings:

- Cytotoxicity : The compound exhibited an IC50 value of 1.29 μM against MCF-7 cells, outperforming the standard chemotherapeutic agent 5-fluorouracil (IC50 = 7.79 μM) .

- Mechanism of Action : The cytotoxic activity is associated with cell cycle arrest at the S phase, indicating that the compound may interfere with DNA synthesis .

- VEGFR2 Kinase Inhibition : Molecular docking studies revealed that the compound binds effectively to the VEGFR2 kinase receptor, with IC50 values of 0.0528 μM and 0.0593 μM for derivatives 2c and 2b, respectively, showcasing greater potency than sorafenib .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects.

Key Findings:

- Hemolysis Inhibition : The compound stabilized red blood cell membranes in hypotonic solutions, comparable to diclofenac sodium, indicating potential use in inflammatory conditions .

- Wound Healing Assay : The compound inhibited the migration of MCF-7 cells in wound healing assays, suggesting antimetastatic properties .

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazinone derivatives:

- Study on Benzothiazinone Derivatives :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.